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Compound of Interest |

Compound Name: 2-Methyltetradecane
CAS No.: 1560-95-8
Cat. No.: B074470
- 7

Executive Summary

2-Methyltetradecane (

) is a branched alkane isomer of pentadecane. In drug development and environmental
analysis, it frequently appears as a component of complex hydrocarbon matrices, a specific
biomarker in insect pheromone signaling, or a trace impurity in petrochemical solvents.

Accurate identification of 2-methyltetradecane requires a multi-modal approach. Reliance on a
single technique (e.g., Mass Spectrometry alone) often leads to misidentification as n-
pentadecane or 3-methyltetradecane due to spectral similarity. This guide provides a definitive,
self-validating protocol for its characterization using GC-MS (Retention Indices +
Fragmentation) and NMR spectroscopy.

Molecular Specifications & Properties
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Property Data Notes

"Iso-pentadecane” (common
IUPAC Name 2-Methyltetradecane

name)
Molecular Formula Saturated branched alkane
Exact Mass 212.2504 Da Monoisotopic

N ) Slightly lower than n-

Boiling Point ~261-262 °C

pentadecane (270 °C)

On DB-5/ HP-5MS columns
Kovats Index (RI) 1460-1465

(Non-polar)

Chromatographic Behavior: The Kovats Index (RI)

In alkane analysis, retention time drifts. The Kovats Retention Index (RI) is the only reliable
anchor.

e The Rule: 2-Methyl alkanes elute before their straight-chain isomers (n-alkanes) but after
more highly branched isomers.

o Target Value: On a standard non-polar column (e.g., DB-5, HP-5MS), 2-methyltetradecane
elutes at Rl 1460-1465.

 Validation:
o n-Tetradecane (
) = 1400 (Definition)
o n-Pentadecane (
) = 1500 (Definition)
o 2-Methyltetradecane falls at ~60-65% of the gap between

and
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Diagnostic Logic: If your peak elutes at RI 1500, it is n-Pentadecane. If it elutes at Rl 1463, it is
likely 2-Methyltetradecane.

Mass Spectrometry (EI-MS) Interpretation

Electron lonization (70 eV) produces a fragmentation pattern dominated by sigma-bond
cleavages. 2-Methyltetradecane has a distinct "fingerprint* compared to n-alkanes.

Key Diagnhostic Peaks
e Molecular lon (

): m/z 212.[1] Usually weak but visible.[2]

o Base Peak: m/z 43 (

) or m/z 57. (Common to all alkanes, non-specific).
e The "Iso" Indicator (M-15):

o Observation: A distinct peak at m/z 197 (

).

o Mechanism: Loss of a methyl group. In n-alkanes, this is negligible. In 2-methyl alkanes,
cleavage at the branch point (C2) is statistically favored and energetically accessible,
yielding a secondary carbocation.

e The "Branch" Cleavage (M-43):
o Observation: Loss of the isopropyl group (

) leads to m/z 1609.

o Mechanism: Cleavage of the C2—C3 bond.

Fragmentation Pathway Diagram

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b074470?utm_src=pdf-body
https://www.benchchem.com/product/b074470?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyltetradecane
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074470?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[M - CH3]+

m/z 197
-CH3 (15D _ :
c1-c2 é,ea\,:ée (Diagnostic for Branch)

-C3H7 (43 Da) [M - C3H7]+
C2-C3 Cleavage > m/z 169
(Loss of Isopropyl)

Molecular lon (M+)
m/z 212

I~ ~
~~
~

Base Peak
m/z 43 or 57
(Alkyl Chain)

Chain Fragmentation

Click to download full resolution via product page

Caption: EI-MS fragmentation pathways for 2-Methyltetradecane. The M-15 peak (197)
distinguishes it from n-alkanes.

NMR Spectroscopy: The Structural Architect

While MS confirms the mass and class, NMR definitively locates the methyl branch at the C2
position.

NMR Chemical Shifts (CDCI )

The symmetry of the isopropyl head group is the key identifier.
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Shift (
Carbon Position Assignment Diagnostic Feature
» Ppm)
Double intensity,
cicr Terminal Methyls (Iso)  22.7 distinct from bulk
methyls.
) Branch point;
Cc2 Methine (CH) 28.0 )
deshielded.
Significantly
Methylene ( deshielded compared
C3 39.1 to bulk
to branch)
) ) Standard triplet
Cl4 Terminal Methyl (Tail) 14.1
methyl.
Bulk ; C "
Chain 29.4 -30.0 Overlapping "hump".

NMR Chemical Shifts (CDCI )

e 0.86 ppm (d,

Hz, 6H): The Iso-propyl doublet. This is the "smoking gun" for 2-methyl substitution.
e 0.88 ppm (t, 3H): The terminal methyl at the other end of the chain.
e 1.52 ppm (m, 1H): The methine proton at C2.

e 1.25 ppm (br s): Bulk methylene protons.

Experimental Protocol: Identification Workflow

This protocol ensures high-confidence identification, eliminating false positives from isomers
like 3-methyltetradecane.

Step 1: Sample Preparation
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e Dissolve 1 mg of sample in 1 mL of Hexane (for GC-MS) or CDCI

(for NMR).

¢ Internal Standard Spike: Add 50 pL of a
n-alkane mix to the GC vial to calculate the Retention Index (RI) precisely.
Step 2: GC-MS Acquisition
e Column: DB-5MS or equivalent (30m x 0.25mm x 0.25um).
e Temp Program: 50°C (1 min)
10°C/min
300°C.

» Data Check:
o Calculate RI using the Van den Dool and Kratz equation.

o Pass Criteria: Rl must be

Step 3: NMR Verification (If Isolated)

e Acquire

NMR (16 scans min).

o Pass Criteria: Look for the 6H doublet at 0.86 ppm. If you see a triplet and a doublet (3H
each), it is likely 3-methyltetradecane (which has an ethyl group and a methyl branch).

Analytical Decision Tree
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Unknown Hydrocarbon Sample

Run GC-MS (DB-5 Column)

(Calculate Retention Index (RI))

Is Rl approx 1460-14657?

Likely n-Pentadecane
(RI ~1500)

Check MS Spectrum

M-15 (197) Present?
M-43 Present?

Yes (High Confidence)

Run 1H NMR

CONFIRMED:
2-Methyltetradecane

Likely 3-Methyl or
other isomer

Click to download full resolution via product page

Caption: Logic flow for distinguishing 2-methyltetradecane from n-alkanes and other isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyltetradecane
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1560958
https://pherobase.com/database/kovats/kovats-detail-methyl%20tetradecanoate.php
https://www.benchchem.com/product/b074470?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyltetradecane
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://pherobase.com/database/kovats/kovats-detail-methyl%20tetradecanoate.php
https://www.benchchem.com/product/b074470#2-methyltetradecane-spectroscopic-data-interpretation
https://www.benchchem.com/product/b074470#2-methyltetradecane-spectroscopic-data-interpretation
https://www.benchchem.com/product/b074470#2-methyltetradecane-spectroscopic-data-interpretation
https://www.benchchem.com/product/b074470#2-methyltetradecane-spectroscopic-data-interpretation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074470?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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